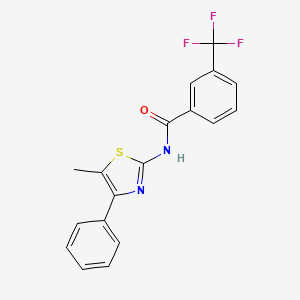
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H13F3N2OS and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.07006870 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H9F6N3O2S
- Molecular Weight : 397.3 g/mol
- CAS Number : 320420-61-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various tumor cell lines, suggesting potent antitumor properties .
- Antimicrobial Properties : The compound has also been tested for its antibacterial and antifungal activities. Studies have demonstrated that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity:
- Thiazole Moiety : The presence of the thiazole ring is essential for the cytotoxic activity observed in various derivatives. Modifications at different positions on the thiazole ring can significantly alter potency.
- Trifluoromethyl Group : The incorporation of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, contributing to increased biological activity .
Antitumor Activity
A study focusing on thiazole derivatives indicated that compounds with a similar structure to this compound exhibited promising results against human glioblastoma U251 cells and human melanoma WM793 cells. The most active compounds showed IC50 values less than 10 µM, indicating strong anticancer potential .
Antimicrobial Efficacy
In antimicrobial assays, derivatives were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Data Table: Biological Activity Overview
特性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(12-6-3-2-4-7-12)22-17(25-11)23-16(24)13-8-5-9-14(10-13)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKXLNBISJYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














